molecular formula C18H14O2S B7963692 Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate CAS No. 37910-12-6

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate

Cat. No.: B7963692
CAS No.: 37910-12-6
M. Wt: 294.4 g/mol
InChI Key: DPWAUIYXNAFXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate is a thiophene-based ester featuring a biphenyl substituent at the 5-position of the thiophene ring and a methyl ester group at the 2-position. Such compounds are often intermediates in synthesizing bioactive molecules, including protein-protein interaction (PPI) stabilizers (e.g., AZ-007) , kinase inhibitors, or nematicides . The biphenyl group enhances aromatic stacking interactions, while the ester moiety provides reactivity for further derivatization.

Properties

IUPAC Name

methyl 5-(4-phenylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c1-20-18(19)17-12-11-16(21-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAUIYXNAFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219366
Record name Methyl 5-[1,1′-biphenyl]-4-yl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37910-12-6
Record name Methyl 5-[1,1′-biphenyl]-4-yl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37910-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[1,1′-biphenyl]-4-yl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The choice of method depends on the desired yield, purity, and specific application of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the functional groups present on the thiophene ring .

Comparison with Similar Compounds

The following analysis compares Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate with structurally related thiophene carboxylates, focusing on substituent effects, synthetic utility, and applications.

Substituent Variations on the Thiophene Ring
Compound Name Substituent at 5-Position Key Functional Groups Molecular Weight (g/mol) Applications/Notes References
This compound 4-Biphenyl Methyl ester ~308 (estimated) Intermediate for PPI stabilizers; potential aromatic stacking interactions
Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate 4-Hydroxyphenyl Methyl ester, hydroxyl 220.25 Precursor for benzyloxy derivatives (e.g., compound 7 in ); increased polarity
Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate 4-Fluorophenyl Methyl ester, fluorine 236.28 Enhanced metabolic stability; electron-withdrawing effects improve reactivity
Methyl 5-(3-methoxyphenyl)thiophene-2-carboxylate 3-Methoxyphenyl Methyl ester, methoxy 262.31 Microwave-assisted synthesis; used in heterocyclic chemistry (e.g., compound 7 in )
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl Methyl ester, chlorine 252.73 Common in pesticidal intermediates (e.g., pyrrolidine derivatives in )

Key Observations :

  • Electron-Donating vs.
  • Biphenyl vs. Monophenyl: The biphenyl group in the target compound may improve binding affinity in PPIs due to extended aromatic interactions, as seen in AZ-007 derivatives .
Functional Group Modifications
Compound Name Modifications Synthetic Yield/Purity Key Applications References
5-(1H-Imidazol-4-yl)-4-phenyl-thiophene-2-carboxamidine (AZ-007) Ester → Amidine >95% purity (NMR) PPI stabilizer; biological activity
5-(4-Amino-1-methylimidazol-2-yl)thiophene-2-carboxylate (34) Ester + aminoimidazole 51% yield DNA minor groove recognition; spectroscopic characterization
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate Sulfonyl chloride Not reported Reactive intermediate for cross-coupling
Methyl 5-(bromoacetyl)thiophene-2-carboxylate Bromoacetyl Commercial availability Alkylation agent in heterocyclic synthesis

Key Observations :

  • Ester to Amidine Conversion : Critical for biological activity (e.g., AZ-007), as amidines improve solubility and target engagement .
  • Sulfonyl/Bromoacetyl Groups : Enhance reactivity for further functionalization (e.g., nucleophilic substitutions) .
Structural Analogues in Medicinal Chemistry
  • Thiophene Fentanyl Derivatives (): Thiophene-based opioids like thiophene fentanyl highlight the versatility of thiophene carboxylates in CNS drug design, though toxicity data are lacking .
  • Nurr1 Agonists (): Derivatives like 5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid (7) demonstrate the role of thiophene carboxylates in neurodegenerative disease research .
  • Tetrazolinone Nematicides (): Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exemplifies agrochemical applications, leveraging trifluoromethyl groups for pest resistance .

Biological Activity

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C18H16O2SC_{18}H_{16}O_2S. The thiophene ring system is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the phenyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its effects on different biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, the compound was shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting a potential mechanism for its anti-inflammatory effects.

2. Anticancer Properties

This compound has demonstrated cytotoxic effects against several cancer cell lines. A study utilizing the MTT assay revealed that this compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (μM) Mechanism
MCF-715.2Apoptosis induction via caspase activation
A54912.8Cell cycle arrest at G1 phase

3. Antimicrobial Activity

The compound also exhibited antimicrobial properties against various bacterial strains. In particular, it showed effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.
  • Modulation of Signaling Pathways : It appears to modulate NF-kB signaling pathways, which are crucial in inflammatory responses.
  • Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.

Case Studies

A series of case studies have been documented highlighting the efficacy of this compound:

  • Study on Inflammation : A study involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of the compound significantly reduced paw edema and levels of pro-inflammatory cytokines.
  • Anticancer Efficacy : In vivo studies using xenograft models showed that treatment with this compound led to a reduction in tumor size and weight compared to control groups.
  • Antimicrobial Testing : Clinical isolates tested against the compound revealed a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.